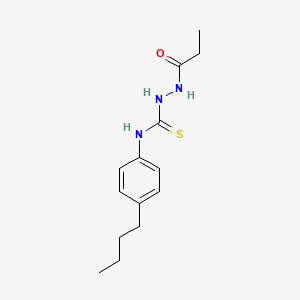![molecular formula C23H19N3O5S B4618532 2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4618532.png)
2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.10454189 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The compound belongs to a class of molecules that include thiazolo[3,2-b]-1,2,4-triazole derivatives, which have been synthesized and tested for various biological activities. These compounds are synthesized through different synthetic routes, involving key steps like cyclization, Michael addition, and modifications of the thiazolo and triazole rings. These synthetic methodologies allow for the introduction of various substituents, which can significantly alter the biological activity of the compounds. The structural diversity and reactivity of these molecules make them a valuable scaffold for further pharmaceutical development (Tozkoparan et al., 2001).
Antimicrobial and Antioxidant Activities
Several studies have focused on the antimicrobial and antioxidant properties of thiazolo[3,2-b][1,2,4]triazole derivatives. Compounds within this class have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacterial strains. Additionally, some derivatives have been identified as potent antioxidant agents, indicating their potential for treating oxidative stress-related diseases. The antimicrobial and antioxidant activities are likely due to the structural features of the thiazolo[3,2-b][1,2,4]triazole core, which may interact with microbial enzymes or scavenge free radicals (Idrees et al., 2019).
Antitumor and Anticancer Properties
The antitumor and anticancer activities of thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated, with some compounds exhibiting significant efficacy against various cancer cell lines. These activities are attributed to the ability of these molecules to interfere with cellular proliferation mechanisms and induce apoptosis in cancer cells. The potential for these compounds to serve as leads for the development of new anticancer agents is highlighted by their selective toxicity towards cancer cells while sparing normal cells (Havrylyuk et al., 2010).
Enzyme Inhibition
Compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety have been studied for their enzyme inhibitory activities. Specifically, some derivatives have shown inhibitory effects on enzymes like α-glucosidase, which is relevant for the treatment of diabetes through the modulation of postprandial blood glucose levels. These findings suggest potential applications in the design of enzyme inhibitors for therapeutic use (Pillai et al., 2019).
Properties
IUPAC Name |
(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-12-14-7-5-6-8-15(14)31-19(12)21-24-23-26(25-21)22(27)18(32-23)11-13-9-16(28-2)20(30-4)17(10-13)29-3/h5-11H,1-4H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYSNKMBMGGWMD-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC(=C(C(=C5)OC)OC)OC)SC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C/C5=CC(=C(C(=C5)OC)OC)OC)/SC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)
![2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4618467.png)
![2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618472.png)

![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4618477.png)
![[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4618484.png)
![7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4618490.png)
![N-(2-bromophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4618491.png)
![2-[(3-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B4618500.png)
![N-(sec-butyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4618504.png)
![5-methyl-2-(methylthio)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4618518.png)
![1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4618521.png)
![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4618524.png)
![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4618540.png)
